molecular formula C7H6N4O B016390 3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE CAS No. 5424-06-6

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Cat. No. B016390
M. Wt: 164.16 g/mol
InChI Key: BBRWGJRKAHEZBG-UHFFFAOYSA-N
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Patent
US05856325

Procedure details

A mixture of 10 g 2-nitroaniline and 20 g cyanamide is heated for 5 min to 100° C., cooled, mixed with 25 ml conc. hydrochloric acid and carefully heated to 70° C. After subsidence of the vigorous reaction, one cools to room temp., adds dropwise thereto 50 ml semiconce. caustic soda lye, heats for 30 min to 100° C., cools, filters and washes the precipitate with hot glacial acetic acid. There remain 9.1 g of title compound (78% of theory) of the m.p. 272°-274° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=[O:2].[N:11]#[C:12][NH2:13].Cl.[OH-].[Na+]>C(O)(=O)C>[N+:1]1([O-:2])[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:12]([NH2:13])[N:11]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
20 g
Type
reactant
Smiles
N#CN
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 min to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
After subsidence of the vigorous reaction, one cools to room temp.
ADDITION
Type
ADDITION
Details
adds dropwise

Outcomes

Product
Name
Type
product
Smiles
[N+]1(=NC(=NC2=C1C=CC=C2)N)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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